4-Hydroxy-2,3,5,6-tetrafluorostyrene
Overview
Description
4-Hydroxy-2,3,5,6-tetrafluorostyrene is an organic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol It is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a styrene backbone
Preparation Methods
The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene typically involves the reaction of 2,3,4,5,6-pentafluorostyrene with potassium hydroxide in tert-butyl alcohol, followed by acidification with hydrochloric acid . The reaction conditions include refluxing the mixture for 2 hours, cooling it to room temperature, and then extracting the product with diethyl ether. The final product is purified through vacuum distillation, yielding this compound with a yield of approximately 58% .
Chemical Reactions Analysis
4-Hydroxy-2,3,5,6-tetrafluorostyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the styrene moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2,3,5,6-tetrafluorostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers with unique properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in unique interactions due to their high electronegativity, affecting the compound’s overall chemical behavior .
Comparison with Similar Compounds
4-Hydroxy-2,3,5,6-tetrafluorostyrene can be compared with other fluorinated styrenes, such as:
2,3,4,5,6-Pentafluorostyrene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-3,5-difluorostyrene: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.
4-Hydroxy-2,3,5,6-tetrachlorostyrene: Chlorine atoms replace fluorine, leading to different electronic and steric effects.
Properties
IUPAC Name |
4-ethenyl-2,3,5,6-tetrafluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJELNCULMQLNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619624 | |
Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385422-30-0 | |
Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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